Ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride
Description
Systematic IUPAC Nomenclature and Stereochemical Descriptors
The systematic IUPAC name for this compound is ethyl (1R,2S,3R,4S)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride (Fig. 1). The nomenclature follows these rules:
- Bicyclic framework : The parent structure is bicyclo[2.2.1]hept-5-ene, indicating a seven-membered ring with bridging carbons at positions 1 and 4.
- Substituents :
- An ethyl ester group (-COOCH~2~CH~3~) at position 2.
- An amino group (-NH~2~) at position 3.
- Stereochemistry :
Table 1: Key Nomenclature Features
| Feature | Description |
|---|---|
| Parent hydrocarbon | Bicyclo[2.2.1]hept-5-ene |
| Substituents | Ethoxycarbonyl (C2), amino (C3) |
| Stereochemical prefix | (1R,2S,3R,4S) |
| Counterion | Hydrochloride (Cl⁻) |
Molecular Topology of the Norbornene Bicyclic Framework
The norbornene core (bicyclo[2.2.1]hept-5-ene) imposes significant steric strain (~20 kcal/mol), influencing reactivity and molecular geometry:
Protonation State and Counterion Interactions in the Hydrochloride Salt
The hydrochloride salt forms via protonation of the amino group by HCl, yielding a zwitterionic structure:
Properties
IUPAC Name |
ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c1-2-13-10(12)8-6-3-4-7(5-6)9(8)11;/h3-4,6-9H,2,5,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLUKJJZYDTALO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2CC(C1N)C=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
A widely cited method involves the reaction of 3-exo-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid with ethanol in the presence of thionyl chloride (SOCl₂). Key steps include:
-
Activation of the carboxylic acid : SOCl₂ converts the carboxylic acid to its acyl chloride intermediate at 0°C for 0.5 hours .
-
Esterification : The acyl chloride reacts with ethanol at room temperature (3 hours) and reflux (1 hour) to form the ethyl ester .
-
Hydrochloride salt formation : The free amine is treated with HCl to yield the final hydrochloride salt .
Reaction Conditions :
Critical Data :
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₁₆ClNO₂ |
| Molecular Weight | 217.69 g/mol |
| Melting Point | 129–132°C |
| Solubility | Water, ethanol |
This method is favored for scalability but requires careful handling of SOCl₂ due to its corrosive nature .
Diels-Alder Cyclization Followed by Nitro Reduction
An alternative route employs a Diels-Alder reaction between ethyl 2-nitroacetate and cyclopentadiene, followed by stereoselective reduction :
-
Diels-Alder reaction : Ethyl 2-nitroacetate reacts with cyclopentadiene and formaldehyde in acetic acid/THF at 50°C for 12 hours, yielding nitro-substituted bicyclic intermediates (88% yield) .
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Nitro group reduction : The nitro group is reduced to an amine using H₂/Pd-C or NaCNBH₃/AcOH, followed by HCl treatment to form the hydrochloride salt .
Stereochemical Control :
-
The exo configuration is dictated by the bicyclic framework’s strain and reaction thermodynamics .
-
Diastereomeric ratios (dr) exceed 95:5 in optimized conditions .
Advantages :
-
High stereoselectivity
-
Avoids SOCl₂ usage
Iodolactonization and Reductive Amination
A multi-step approach from iodolactonized precursors involves:
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Iodolactonization : N-Boc-protected bicyclic olefin undergoes iodolactonization with NIS, forming a tricyclic intermediate .
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Reduction : Bu₃SnH reduces the iodine atom, yielding a lactone .
-
Amination and esterification : The lactone is opened with NaN₃, followed by esterification and HCl treatment .
Yield Data :
Limitations :
-
Lower overall yield due to multiple steps
-
Requires chromatographic purification
Comparative Analysis of Preparation Methods
Table 1: Method Comparison
| Method | Yield | Key Reagents | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Thionyl Chloride | 72% | SOCl₂, EtOH | Moderate | High |
| Diels-Alder/Reduction | 88% | Nitroacetate, H₂/Pd | High | Moderate |
| Iodolactonization | 36% | NIS, Bu₃SnH | High | Low |
Key Findings :
-
The thionyl chloride method is optimal for industrial-scale synthesis despite moderate stereoselectivity .
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Diels-Alder routes offer superior dr but require nitro-group handling .
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Iodolactonization is limited to niche applications due to complex steps .
Structural and Purity Characterization
Analytical Techniques :
-
IR Spectroscopy : Authentic spectra confirm the ester (C=O at 1720 cm⁻¹) and ammonium (NH₃⁺ at 2800–3000 cm⁻¹) groups .
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¹H NMR : Key signals include δ 1.14 ppm (CH₃ of ethyl), δ 3.38 ppm (C3-H), and δ 6.08 ppm (olefinic H) .
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X-ray Crystallography : Confirms exo configuration of amine and ester groups (CCDC deposition: 71528337) .
Purity Standards :
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used for reduction reactions.
Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Synthetic Organic Chemistry
Ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride serves as a valuable building block in the synthesis of complex organic molecules. Its rigid bicyclic structure allows for unique reactivity patterns that can be exploited in various synthetic pathways.
Key Reactions :
- Diels-Alder Reaction : This compound can be synthesized via a Diels-Alder cycloaddition, which is pivotal in constructing bicyclic frameworks.
| Reaction Type | Description |
|---|---|
| Diels-Alder | A [4+2] cycloaddition involving cyclopentadiene and ethyl acrylate to form the bicyclic intermediate. |
| Amination | Introduction of the amino group through amination reactions under basic conditions. |
Biological Activities
Research has indicated potential biological activities of this compound, including antimicrobial and antiviral properties.
Case Study Example :
A study explored its effectiveness against various microbial strains, highlighting its potential as an antimicrobial agent due to its ability to disrupt cellular processes in bacteria.
Medicinal Chemistry
In medicinal chemistry, this compound is investigated as a lead candidate in drug discovery programs targeting various diseases.
Mechanism of Action :
The compound's bicyclic structure may enhance binding affinity to biological targets such as enzymes or receptors, which is crucial for drug efficacy.
Applications in Drug Development :
It has been evaluated for potential use in therapies targeting cancer and infectious diseases due to its unique structural characteristics that facilitate interaction with biological macromolecules.
Industrial Applications
This compound is also utilized in the synthesis of specialty chemicals and materials with distinct properties.
| Industry Application | Description |
|---|---|
| Specialty Chemicals | Used in producing fine chemicals that require precise structural features for performance. |
| Material Science | Explored for applications in developing new materials with enhanced mechanical or chemical properties. |
Mechanism of Action
The mechanism of action of ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biological pathways and processes. The exact pathways depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bicyclo[2.2.2]octene Derivatives
Ethyl 3-Aminobicyclo[2.2.2]oct-5-ene-2-carboxylate Hydrochloride
- Molecular Formula: C₁₁H₁₈ClNO₂
- Molecular Weight : 231.74 g/mol
- Melting Point : 178–220°C (enantiomer-dependent)
- Key Differences: The bicyclo[2.2.2]octene system introduces reduced ring strain compared to the norbornene framework, altering reactivity in hydrogenation and cycloaddition reactions . Higher molecular weight and melting point suggest enhanced crystallinity due to the larger ring system .
Hydrogenated Derivative: Ethyl 3-Aminobicyclo[2.2.2]octane-2-carboxylate Hydrochloride
Methyl Ester Analogues
Methyl 3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylate Hydrochloride
Carboxylic Acid Derivatives
(1S,2S,3R,4R)-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Hydrochloride
Stereoisomers and Enantiomers
Data Tables
Table 1. Structural and Physical Properties
Biological Activity
Ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride, also known as Ethyl 3-exo-aminobicyclo[2.2.1]hept-5-ene-2-exo-carboxylate hydrochloride, is a bicyclic compound that has garnered attention for its biological activity, particularly in the context of amino acid transport and potential therapeutic applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
| Property | Value |
|---|---|
| Chemical Formula | C10H16ClNO2 |
| Molecular Weight | 217.69 g/mol |
| CAS Number | 104770-18-5 |
| IUPAC Name | Ethyl (1S,2S,3R,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate; hydrochloride |
| PubChem CID | 71528337 |
This compound functions primarily as an inhibitor of specific amino acid transport systems. Research indicates that it selectively inhibits the Na+-independent transport system L in various cell lines, including Ehrlich ascites tumor cells and rat hepatoma cells (HTC) . This inhibition is significant because it alters the uptake of essential amino acids and can affect cellular metabolism and growth.
Inhibition of Amino Acid Transport
Studies have shown that this compound can effectively inhibit the uptake of neutral amino acids in cell lines, which may have implications for cancer treatment by limiting the availability of these nutrients to rapidly proliferating tumor cells . The presence of an additional methylene group in the bicyclic structure enhances its reactivity compared to analogs lacking this feature.
Case Studies
Research Findings
Recent investigations into similar bicyclic compounds have highlighted their potential as scaffolds for drug development:
- Antiviral Activity : Derivatives of bicyclic structures have been explored for their antiviral properties, indicating a broader biological relevance beyond amino acid transport inhibition .
- Peptide Synthesis : The unique structural features of Ethyl 3-aminobicyclo[2.2.1]hept-5-ene derivatives make them suitable candidates for incorporation into peptide synthesis, potentially leading to novel therapeutic agents .
Q & A
Basic Questions
Q. What are the key physical and chemical properties of ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride, and how do they influence experimental handling?
- Answer: The compound is a white-to-beige crystalline powder with a melting point of 129–132°C and solubility in water and ethanol . Its hygroscopic nature necessitates storage in a desiccator under inert gas. The high purity (≥99%) and defined solubility profile are critical for reproducible reactions, particularly in aqueous or polar organic solvent systems. Infrared (IR) spectroscopy confirms the presence of amine (-NH) and ester (-COO-) functional groups, which are reactive sites for derivatization .
Q. What synthetic routes are commonly employed to prepare this bicyclic compound?
- Answer: Synthesis typically involves catalytic hydrogenation of a precursor bicyclo[2.2.1]heptene derivative, followed by esterification and hydrochloride salt formation. For example, di-tert-butyl dicarbonate (Boc) protection of the amine group in THF with triethylamine (EtN) as a base is a critical step to prevent side reactions during esterification . Post-synthesis purification via crystallization ensures high yields (e.g., 77% for stereoisomerically pure forms) .
Q. How is the compound characterized to confirm structural integrity and purity?
- Answer: Key methods include:
- 1H NMR : Peaks at δ 1.2–1.4 ppm (ethyl ester -CH), δ 3.5–4.0 ppm (bicyclic protons), and δ 5.5–6.0 ppm (olefinic protons) confirm the bicyclic framework .
- IR Spectroscopy : Absorbance at ~3300 cm (N-H stretch) and ~1700 cm (ester C=O) validate functional groups .
- Melting Point Analysis : Sharp melting within 129–132°C indicates purity .
Advanced Research Questions
Q. How do stereochemical variations (exo vs. endo configurations) impact the compound’s reactivity and biological activity?
- Answer: The exo configuration of the amine and ester groups (as in the Thermo Scientific product) enhances steric accessibility, favoring nucleophilic reactions at the amine site. In contrast, endo configurations (e.g., CAS 95630-74-3) may hinder reactivity due to bicyclic ring strain . Computational studies (e.g., B3LYP/6-31G(d)) can predict regioselectivity in cycloaddition reactions, which is vital for designing derivatives with tailored bioactivity .
Q. What methodological challenges arise in optimizing catalytic conditions for functionalizing the bicyclic core?
- Answer: Key challenges include:
- Catalyst Selection : Palladium on carbon (Pd/C) is effective for hydrogenation but may require precise temperature control (e.g., 0°C to room temperature) to avoid over-reduction of the olefin .
- Solvent Effects : Polar aprotic solvents (e.g., THF) stabilize intermediates during Boc protection, while ethanol is preferred for recrystallization .
- Stereochemical Control : Chiral HPLC (e.g., Chiral Pak IA column) resolves diastereomers, ensuring enantiopurity for pharmacological studies .
Q. How can researchers reconcile discrepancies in solubility data across studies?
- Answer: Discrepancies may arise from:
- Polymorphism : Different crystalline forms (e.g., hydrates vs. anhydrous) alter solubility. X-ray diffraction (XRD) identifies polymorphic variations .
- pH-Dependent Solubility : The hydrochloride salt’s solubility in water (~100 mg/mL) decreases in buffered solutions (pH > 7), requiring adjustment with co-solvents like DMSO for biological assays .
Q. What strategies are employed to study the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Answer: Advanced approaches include:
- Surface Plasmon Resonance (SPR) : Immobilization of the compound on gold arrays (e.g., TFGAs) quantifies binding kinetics with proteins like interleukins .
- Molecular Docking : Simulations using software like AutoDock Vina predict binding affinities to targets such as MMP3 or IL-6 receptors, guided by the bicyclic core’s rigidity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
